2,6-Dichlorophenol (CAS 87-65-0) is a halogenated phenol characterized by two ortho-positioned chlorine atoms that impart significant steric bulk and strong electron-withdrawing effects . With a melting point of 64–66 °C and a boiling point of 218–220 °C, it is processed as a crystalline solid in industrial settings . In chemical procurement, it is primarily sourced as a building block for pharmaceuticals, agrochemicals, and advanced materials . Its specific substitution pattern makes it a strict precursor for synthesizing sterically constrained diarylamines and diaryl ethers, most notably in the production of the non-steroidal anti-inflammatory drug diclofenac and its structural analogs [1].
Substituting 2,6-Dichlorophenol with isomers like 2,4-Dichlorophenol or 2,5-Dichlorophenol leads to immediate synthetic failure in target-oriented workflows[1]. The dual ortho-chlorine configuration in 2,6-Dichlorophenol completely blocks the 2- and 6-positions, forcing subsequent electrophilic aromatic substitutions exclusively to the para (4-) position[2]. In contrast, 2,4-Dichlorophenol directs substitutions to the remaining ortho position (C6) [2]. Furthermore, the steric bulk flanking the hydroxyl group in 2,6-Dichlorophenol is a strict prerequisite for achieving the specific orthogonal dihedral angles required in the pharmacological active sites of drugs like diclofenac; using an isomer fails to produce the necessary 3D molecular conformation [3]. Finally, the profound difference in acidity dictates that reaction conditions optimized for the phenolate of 2,6-Dichlorophenol will not activate 2,4-Dichlorophenol efficiently [1].
2,6-Dichlorophenol exhibits a significantly lower pKa compared to its isomers due to the dual electron-withdrawing inductive effects of the ortho-chlorines[1]. Experimental measurements place the pKa of 2,6-Dichlorophenol at 6.79, whereas 2,4-Dichlorophenol has a pKa of 8.09 [2]. At a physiological or mildly basic pH of 7.5, 2,6-Dichlorophenol exists predominantly as a reactive phenolate anion, while 2,4-Dichlorophenol remains largely in its protonated, unreactive state [1].
| Evidence Dimension | pKa and Ionization state |
| Target Compound Data | 2,6-Dichlorophenol (pKa 6.79) |
| Comparator Or Baseline | 2,4-Dichlorophenol (pKa 8.09) |
| Quantified Difference | 2,6-Dichlorophenol is over 10 times more acidic than 2,4-Dichlorophenol. |
| Conditions | Aqueous solution at 25 °C |
This quantitative shift in ionization dictates solvent selection and base equivalents in nucleophilic substitutions, allowing 2,6-Dichlorophenol to be activated under much milder aqueous or biphasic conditions than its isomers.
The substitution pattern of 2,6-Dichlorophenol dictates its downstream reactivity in electrophilic aromatic substitution[1]. Because both ortho positions (C2 and C6) are occupied by chlorine atoms, any incoming electrophile is directed exclusively to the para position (C4) [1]. In contrast, 2,4-Dichlorophenol has an open ortho position (C6), leading to ortho-directed products[2].
| Evidence Dimension | Regioselectivity in electrophilic substitution |
| Target Compound Data | 2,6-Dichlorophenol (100% para-directed to C4) |
| Comparator Or Baseline | 2,4-Dichlorophenol (ortho-directed to C6) |
| Quantified Difference | 2,6-Dichlorophenol yields exclusively 4-substituted derivatives, while 2,4-Dichlorophenol yields 6-substituted derivatives. |
| Conditions | Standard electrophilic aromatic substitution conditions |
Buyers synthesizing 4-functionalized 2,6-disubstituted aromatic building blocks must procure 2,6-Dichlorophenol to avoid complex, low-yield isomer separation workflows.
The synthesis of diclofenac and its derivatives relies heavily on the specific steric hindrance provided by the 2,6-dichloro substitution [1]. When 2,6-Dichlorophenol is used in Ullmann-type C-O or C-N coupling reactions with o-aminophenylacetate or chloro-N-phenylacetamide, the resulting diaryl compound is forced into an orthogonal conformation[2]. Unsubstituted phenol or mono-chlorophenols lack this dual-flanking steric bulk, resulting in planar and flexible molecules that fail to bind the cyclooxygenase (COX) active site [1].
| Evidence Dimension | Diaryl conformation post-coupling |
| Target Compound Data | 2,6-Dichlorophenol (Yields sterically locked orthogonal diaryl systems) |
| Comparator Or Baseline | Phenol / Mono-chlorophenols (Yield planar/flexible systems) |
| Quantified Difference | The dual ortho-chlorines enforce a highly restricted rotation around the ether/amine linkage. |
| Conditions | Ullmann coupling or Smiles rearrangement for NSAID synthesis |
Procurement of 2,6-Dichlorophenol is strictly required for manufacturing diclofenac analogs, as missing even one ortho-chlorine eliminates the required pharmacological steric hindrance.
2,6-Dichlorophenol is the required starting material for producing 2-(2,6-dichlorophenoxy)-N-phenylacetamide via condensation, which subsequently undergoes Smiles rearrangement to yield diclofenac [1].
Due to its absolute para-directing nature, 2,6-Dichlorophenol is the required choice for synthesizing 4-functionalized derivatives without the need for costly isomer separation [2].
Exploiting its low pKa (6.79), 2,6-Dichlorophenol is selected for biphasic continuous flow reactors where mild bases are sufficient to generate the reactive phenolate anion, unlike less acidic dichlorophenol isomers[3].
Corrosive;Environmental Hazard